4-Ethylstyrene

Overview

Description

4-Ethylstyrene is a heterocyclic organic compound . It is used for industrial and scientific research purposes .

Synthesis Analysis

The synthesis of this compound involves the use of a highly cross-linked poly (this compound-co-divinylbenzene) matrix (St-DVB). This matrix allows incoming anions and cations present in liquid media to enter and remain segregated into the pores of the polymer microspheres as soon as the solvent is removed . Another study mentions the use of this compound in the synthesis of polymer waste-derived microporous carbon microspheres .Molecular Structure Analysis

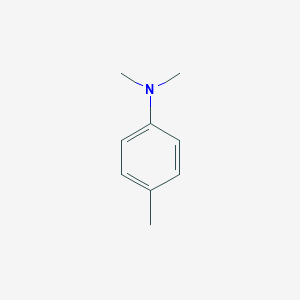

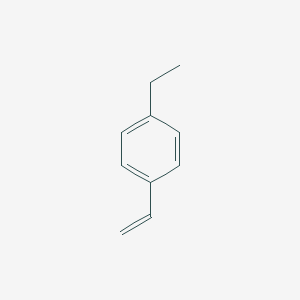

The molecular formula of this compound is C10H12. It has an average mass of 132.202 Da and a monoisotopic mass of 132.093903 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states. These redox processes frequently pass through intermediates with short lifetimes, making their study challenging .Physical And Chemical Properties Analysis

This compound has a molecular weight of 132.2 and a molecular formula of C10H12 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

1. Electrophysiology Applications

4-Ethylstyrene, through its derivative Poly(3,4‐ethylenedioxythiophene) doped with polystyrene sulfonate (PEDOT:PSS), finds application in electrophysiology. PEDOT:PSS is used as a coating on microelectrode arrays to reduce impedance for both in vitro and in vivo electrophysiology. This makes it valuable in applications like toxicology, drug development, tissue engineering, and fundamental studies of electrically active cells and tissues (Dijk, Rutz, & Malliaras, 2019).

2. Block Copolymer Libraries

Block copolymers based on polystyrene and poly(ethylene oxide) connected by an asymmetrical octahedral bis(terpyridine) ruthenium complex, which include this compound components, have been synthesized. These copolymers are useful in the study of thin film morphology, aiding in understanding structure-property relationships (Lohmeijer, Wouters, Yin, & Schubert, 2004).

3. Capacitance in Electronic Devices

PEDOT:PSS, which includes this compound components, is widely used in various organic devices like supercapacitors, displays, transistors, and energy-converters. Its role in charge storage and transport is pivotal for improving the performance of these devices (Volkov et al., 2017).

4. Polymeric Dispersant in Coal-Water Mixture

Poly(4-methylstyrene)-graft-poly(ethylene oxide)s, related to this compound, have been synthesized and used as dispersants in coal-water mixtures. These polymers help in understanding the dispersing properties and correlate them with various parameters like hydrophobic backbone length and hydrophilic branch length (Bonaccorsi et al., 1993).

5. Compatibility Studies in Polymer Blends

Studies on the compatibility of blends of 1,4-rich polyisoprene and poly(4-n-alkylstyrene)s, including poly(this compound), have provided insights into the miscibility and phase behavior of polymer systems, which is crucial for material science and engineering applications (Matsushima, Takano, & Matsushita, 2017).

6. Chemosensors in Organic Electronics

PEDOT:PSS and its composites, involving this compound, are significant in the development of electrochemical and electronic chemosensors. These sensors are used for detecting a wide range of analytes in varying environments, demonstrating the versatility of this compound derivatives in sensor technology (Gao et al., 2021).

Safety and Hazards

When handling 4-Ethylstyrene, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

While specific future directions for 4-Ethylstyrene research are not detailed in the search results, it’s worth noting that the compound is used for experimental and research use . This suggests that further studies and developments involving this compound may continue in the field of scientific research.

Mechanism of Action

Target of Action

The primary target of 4-Ethylstyrene is the enzyme Styrene Monooxygenase (SMO) . SMO is a two-component flavoenzyme composed of a flavin adenine dinucleotide (FAD)-specific styrene epoxidase, StyA (the larger oxygenase domain) that catalyzes the epoxidation of C = C double bonds, and an NADH-specific flavin reductase, StyB (the smaller reductase domain) that catalyzes the two-electron reduction of FAD .

Mode of Action

This compound interacts with its target, SMO, by undergoing an enantioselective epoxidation . This process involves the conversion of the double bond in this compound to an epoxide group, which is a three-membered cyclic ether. This reaction is catalyzed by SMO and results in the formation of a new compound, α-ethylstyrene .

Biochemical Pathways

The interaction of this compound with SMO is part of a larger biochemical pathway known as side-chain oxygenation . This pathway involves the enzymatic conversion of styrene derivatives, like this compound, into more polar compounds through a series of oxidation reactions . The end products of this pathway can include styrene oxides, phenylacetaldehydes, or phenylacetic acids .

Result of Action

The enzymatic action on this compound results in the formation of α-ethylstyrene, a compound with different physical and chemical properties . This transformation could potentially alter the biological activity of this compound, although the specific effects would depend on the context in which this reaction occurs.

Action Environment

The action of this compound and its interaction with SMO can be influenced by various environmental factors. For instance, the activity of SMO can be affected by the presence of other substrates, the pH of the environment, and the temperature . Additionally, the stability of this compound may be influenced by factors such as light, heat, and the presence of oxygen.

Biochemical Analysis

Biochemical Properties

4-Ethylstyrene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates. Additionally, this compound can interact with glutathione S-transferase, an enzyme that facilitates the conjugation of glutathione to reactive intermediates, aiding in their detoxification .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to oxidative stress, resulting in the activation of signaling pathways such as the MAPK and NF-κB pathways. These pathways play crucial roles in regulating inflammation, cell proliferation, and apoptosis. Furthermore, this compound can alter the expression of genes involved in antioxidant defense, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmission. This inhibition can lead to disruptions in cellular signaling and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other chemicals. Over time, this compound can degrade into various byproducts, some of which may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent oxidative stress and inflammation, resulting in chronic cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can cause significant toxicity, including liver and kidney damage. Studies have shown that high doses of this compound can lead to the accumulation of reactive intermediates, resulting in oxidative stress and tissue damage. Additionally, threshold effects have been observed, where certain doses of this compound can trigger adverse effects, while lower doses do not .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which are then conjugated with glutathione by glutathione S-transferase. This conjugation facilitates the excretion of this compound and its metabolites from the body. Additionally, this compound can influence metabolic flux and metabolite levels, particularly those related to oxidative stress and antioxidant defense .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria. This localization can influence its activity and function, as well as its potential to cause cellular damage .

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity. Additionally, the compound can accumulate in mitochondria, leading to the generation of reactive oxygen species and oxidative damage .

properties

IUPAC Name |

1-ethenyl-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-9-5-7-10(4-2)8-6-9/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFHDVDXYKOSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55757-90-9 | |

| Record name | Poly(4-ethylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55757-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70188081 | |

| Record name | 4-Ethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3454-07-7 | |

| Record name | 4-Ethylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3454-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKX7MV36HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.